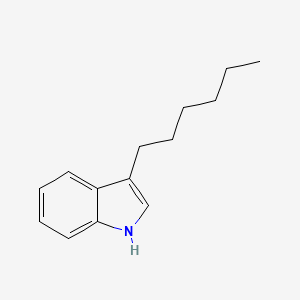

3-hexyl-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

52604-06-5 |

|---|---|

Molekularformel |

C14H19N |

Molekulargewicht |

201.31 g/mol |

IUPAC-Name |

3-hexyl-1H-indole |

InChI |

InChI=1S/C14H19N/c1-2-3-4-5-8-12-11-15-14-10-7-6-9-13(12)14/h6-7,9-11,15H,2-5,8H2,1H3 |

InChI-Schlüssel |

KOCUSTAUIJDXER-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1=CNC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 Hexyl 1h Indole Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For 3-hexyl-1H-indole derivatives, ¹H NMR, ¹³C NMR, and various 2D NMR experiments are employed to confirm their intricate structures.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound derivatives, the spectra exhibit characteristic signals for both the indole (B1671886) ring and the hexyl side chain.

For a representative derivative, 3-hexyl-1,2-diphenyl-1H-indole, the aromatic protons of the indole and phenyl rings typically resonate in the downfield region between δ 7.12 and 7.73 ppm. mdpi.com The protons of the hexyl group appear in the upfield region. The terminal methyl group (CH₃) protons typically appear as a triplet around δ 0.85 ppm due to coupling with the adjacent methylene (B1212753) group. mdpi.com The methylene (CH₂) protons of the hexyl chain show a series of multiplets between δ 1.21 and 2.86 ppm. mdpi.com The N-H proton of the indole ring, when present, usually appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm. youtube.com

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.12-7.73 | multiplet | - |

| CH₂ (alpha to indole) | 2.76-2.86 | multiplet | - |

| CH₂ (hexyl chain) | 1.65-1.77 | multiplet | - |

| CH₂ (hexyl chain) | 1.21-1.40 | multiplet | - |

| CH₃ (terminal) | 0.85 | triplet | 6.9 |

Data derived from a study on 3-hexyl-1,2-diphenyl-1H-indole. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., aromatic, aliphatic, sp³, sp²).

In this compound derivatives, the carbon atoms of the indole ring typically resonate in the range of δ 110 to 140 ppm. mdpi.com The C3 carbon, to which the hexyl group is attached, often appears around δ 116 ppm. mdpi.com The carbons of the hexyl chain resonate in the upfield region, typically between δ 14 and 32 ppm. mdpi.com For instance, in 3-hexyl-1,2-diphenyl-1H-indole, the terminal methyl carbon appears at δ 14.2 ppm, while the other methylene carbons of the hexyl chain are found at δ 22.8, 24.8, 29.6, 31.2, and 31.8 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic-C | 110.6-138.8 |

| C3 (indole) | 116.1 |

| CH₂ (hexyl chain) | 24.8, 29.6, 31.2, 31.8 |

| CH₂ (alpha to indole) | 31.2 |

| CH₃ (terminal) | 14.2 |

Data derived from a study on 3-hexyl-1,2-diphenyl-1H-indole. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within complex molecules like this compound derivatives. acs.orgresearchgate.net

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the hexyl chain and the aromatic rings. acs.orglibretexts.org

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons. acs.org

These advanced NMR methods provide a comprehensive and detailed picture of the molecular structure, leaving little room for ambiguity. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Characterization

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FT-IR spectrum of a this compound derivative displays characteristic absorption bands. mdpi.com

The N-H stretching vibration of the indole ring, if unsubstituted, typically appears as a sharp to broad band in the region of 3400-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. mdpi.com The aliphatic C-H stretching vibrations of the hexyl group appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. mdpi.com The C=C stretching vibrations of the aromatic indole ring are found in the 1450-1620 cm⁻¹ region. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch (indole) | 3400-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1620 |

Data compiled from general spectroscopic data for indole derivatives. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. mdpi.com By providing a highly accurate mass measurement, HRMS allows for the confident determination of the molecular formula of a this compound derivative. acs.org For example, the calculated exact mass for the protonated molecular ion [M+H]⁺ of a specific derivative can be compared to the experimentally measured value, with a very small mass error (typically in the ppm range), thus confirming its elemental composition. acs.org This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise three-dimensional arrangement of atoms in the solid state. For this compound derivatives that can be grown as single crystals, X-ray diffraction analysis reveals detailed information about bond lengths, bond angles, and intermolecular interactions. nih.govrsc.org

The crystal structure would confirm the planarity of the indole ring system and the conformation of the hexyl chain. nih.gov It would also elucidate the packing of the molecules in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding (if an N-H group is present) and van der Waals interactions. nih.govresearchgate.net This detailed structural information is invaluable for understanding the physical properties and potential solid-state behavior of these compounds. rsc.org

Computational Chemistry and Theoretical Studies on 3 Hexyl 1h Indole Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of molecular systems. Through DFT calculations, researchers can model the electronic structure and predict the reactivity of compounds like 3-hexyl-1H-indole with a high degree of accuracy.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity. wuxibiology.comresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For indole (B1671886) derivatives, the HOMO is often distributed over the C2 and C3 positions of the indole ring. wuxibiology.com The HOMO-LUMO gap can be influenced by various substituents on the indole core. For instance, studies on related indole derivatives have shown that the introduction of different functional groups can modulate the electronic properties and, consequently, the reactivity of the molecule. openaccesspub.org

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Indole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (I) | Electron Affinity (A) | Chemical Hardness (η) | Softness (S) | Chemical Potential (µ) | Electrophilicity Index (ω) |

| Indole Derivative 1 | - | - | 3.02 | - | - | - | - | - | - |

| Indole Derivative 2 | - | - | 8.1 | - | - | - | - | - | - |

| MeO-substituted substrate | - | - | 7.93 | - | - | - | - | - | - |

| Cl-substituted substrate | - | - | 8.53 | - | - | - | - | - | - |

Data compiled from various studies on indole derivatives. wuxibiology.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dejoaquinbarroso.com It examines the charge transfer and conjugative interactions by analyzing the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.demdpi.com The stabilization energy, E(2), associated with these interactions quantifies the extent of charge delocalization and intramolecular charge transfer. A higher E(2) value indicates a stronger interaction. researchgate.net

NBO analysis can reveal significant charge transfer interactions that contribute to the stability of the molecule. These interactions can include those from lone pair orbitals to antibonding orbitals (LP→π) and from sigma bonding orbitals to sigma antibonding orbitals (σ→σ). researchgate.net This analysis provides a deeper understanding of the electronic delocalization within the this compound system, which is crucial for predicting its reactivity and interaction with other molecules. The NBO method transforms the complex many-electron wavefunction into a localized, intuitive Lewis-like structure of electron pairs and chemical bonds. uni-muenchen.de

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density. wikipedia.orgwiley-vch.deias.ac.in QTAIM defines atoms as distinct regions in space bounded by zero-flux surfaces in the gradient vector field of the electron density. uni-rostock.de

A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. wiley-vch.deuni-rostock.de The properties of the electron density at these BCPs, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the chemical bond. mdpi.com This allows for a detailed characterization of the covalent and non-covalent interactions within and between molecules. ias.ac.inmdpi.com QTAIM has been successfully applied to understand a wide range of chemical interactions, including hydrogen bonds. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, including their optical absorption spectra. rsc.orgcore.ac.ukaps.org By calculating the response of the electron density to a time-dependent electric field, TD-DFT can predict the excitation energies and oscillator strengths of electronic transitions. core.ac.uksiesta-project.org

This method has been widely used to understand the optical properties of various molecules, from simple organic compounds to complex biological systems. rsc.orgcore.ac.uk For this compound, TD-DFT calculations can provide insights into its UV-Vis absorption spectrum, helping to rationalize its color and photophysical properties. These calculations can also elucidate the nature of the electronic transitions, such as whether they are localized on the indole ring or involve charge transfer to or from the hexyl chain. The accuracy of TD-DFT in predicting optical properties makes it an invaluable tool in the design of new materials with specific light-absorbing or emitting characteristics. arxiv.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. nih.gov

Prediction of Binding Affinities with Biological Macromolecules

Molecular docking simulations have been employed to predict the binding affinities of this compound and related indole derivatives with various biological macromolecules. These studies provide valuable information on the potential therapeutic applications of these compounds. The binding affinity is often expressed as a docking score, with more negative values indicating a stronger interaction.

Table 2: Predicted Binding Affinities of Indole Derivatives with Biological Targets

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Indole-3-carboxylic acid conjugate | Lanosterol (B1674476) 14-alpha demethylase | - | - |

| N-alkyl indole derivative (5g) | Acetylcholinesterase | - | - |

| N-alkyl isatin (B1672199) derivative (4i) | Butyrylcholinesterase | - | Ser198, His438 |

| Indole derivative | SARS-CoV-2 Main Protease (Mpro) | -9.9 to -3.7 | Cys145 |

| 3-Indolylpropyl derivative (12b) | 5-HT1A Receptor | - | Aspartate(3.32) |

| 3-Indolylpropyl derivative (12h) | 5-HT1A Receptor | - | Aspartate(3.32) |

| Indole derivative (9) | UDP-N-acetylmuramate-l-alanine ligase (MurC) | -11.5 | - |

| Indole derivative (9) | Human lanosterol 14α-demethylase | -8.5 | - |

| Pyrazole-indole molecule (9) | CDK-5 enzyme | -8.34 | - |

Data compiled from various molecular docking studies on indole derivatives. nih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.com

Lanosterol 14-alpha demethylase: This enzyme is a key target for antifungal drugs. biointerfaceresearch.com Molecular docking studies have shown that indole derivatives can exhibit favorable binding interactions with this enzyme, suggesting their potential as antifungal agents. nih.govrsc.orgjbcpm.comnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are important targets in the treatment of Alzheimer's disease. nih.govtandfonline.com Studies on N-alkyl indoles have shown inhibitory activity against AChE. nih.govresearchgate.nettandfonline.comresearchgate.netnih.govnih.govacs.org For instance, N-alkyl indoles showed inhibition of AChE, with the N-heptyl derivative (5g) being the most potent in one study. nih.govresearchgate.nettandfonline.com In contrast, related N-alkyl isatins demonstrated selectivity towards BChE, with the N-nonyl derivative (4i) being a potent inhibitor. nih.govresearchgate.nettandfonline.com Molecular docking of this isatin derivative indicated a key hydrogen bond with Ser198 and His438 of the BChE catalytic triad. nih.govresearchgate.nettandfonline.com

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. nih.govresearchgate.net Virtual screening and molecular docking studies have identified indole derivatives as potential inhibitors of Mpro. nih.govmedtextpublications.com The binding affinities of a range of natural products, including indole derivatives, against Mpro have been calculated, with some showing promising results. nih.gov

Other Targets: Indole derivatives have been investigated for their binding affinity to a variety of other biological targets, including the 5-HT1A receptor, which is involved in neurotransmission, and bacterial enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC), a target for antibacterial agents. researchgate.net

Elucidation of Molecular Recognition Mechanisms and Interaction Modes

Computational studies are pivotal in understanding how indole derivatives, including this compound, engage with biological targets at an atomic level. nih.gov Molecular recognition, the process wherein a molecule like this compound binds to a receptor through non-covalent interactions, governs its biological effect. mdpi.com These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, are fundamental to the formation of a stable ligand-receptor complex. scispace.commdpi.com

The binding of indole derivatives has been investigated across various target classes. For instance, in the context of G-protein coupled receptors (GPCRs), such as cannabinoid receptor 1 (CB1), the indole ring itself is crucial for binding to allosteric sites. acs.orgnih.gov The nature and length of the alkyl substituent at the C3 position, such as the hexyl group in this compound, profoundly influence the modulation of the orthosteric binding site. acs.org Molecular docking and dynamics simulations suggest that these interactions can induce conformational changes in the receptor, widening the binding site and increasing the affinity for the primary ligand. nih.gov

Structure-Activity Relationship (SAR) through Computational Modeling

Computational modeling provides powerful tools to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For the this compound scaffold, these methods help predict the activity of new derivatives and guide synthetic efforts. proceedings.science

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to create mathematical models that relate the chemical structures of a series of compounds to their biological activities. researchgate.net For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for activity against various targets, such as phosphodiesterase IV (PDE4). nih.gov

In a typical 3D-QSAR study on indole derivatives, the compounds are aligned based on a common scaffold, and their steric, electrostatic, and hydrophobic fields are calculated. nih.gov These fields are then used as independent variables in a Partial Least Squares (PLS) regression analysis to build a predictive model. researchgate.net The statistical quality of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govmdpi.com For example, a CoMSIA model for indole-based PDE4 inhibitors that combined steric, electrostatic, and hydrophobic fields yielded a q² of 0.541 and an r² of 0.967, indicating good predictive power. nih.gov Such models generate contour maps that visualize regions where modifications to the molecular structure—such as adding bulky groups, or electropositive or hydrophobic moieties—are likely to enhance or diminish activity, thereby guiding the design of more potent analogs. nih.gov

Table 1: Example of 3D-QSAR Statistical Results for Indole Derivatives

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² (Test Set) | Reference |

|---|---|---|---|---|

| CoMFA | 0.494 | 0.986 | 0.56 | nih.gov |

| CoMSIA | 0.541 | 0.967 | 0.59 | nih.gov |

| Atom-based 3D-QSAR | 0.596 | - | 0.695 | mdpi.com |

This table presents example statistical values from various QSAR studies on indole derivatives to illustrate the predictive power of the models. q² and r² values closer to 1.0 indicate a more robust model.

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. dovepress.com This approach is particularly useful when the 3D structure of the target is unknown. dovepress.com

For various classes of indole derivatives, pharmacophore models have been developed to capture the key features responsible for their biological activity, such as anti-amyloidogenic or enzyme inhibitory effects. researchgate.netmdpi.com These models are generated by superimposing a set of active molecules and extracting their common chemical features. dovepress.com For instance, a pharmacophore model for indole derivatives as isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors might consist of features like two hydrogen bond acceptors, one donor, and two aromatic rings. researchgate.net

Once validated, these pharmacophore models serve as 3D queries for virtual screening of large compound databases to identify novel "hit" compounds that possess the desired features. nih.gov The hits can then be subjected to further computational analysis, like molecular docking, and experimental testing. proceedings.sciencenih.gov This integrated approach of pharmacophore modeling and virtual screening accelerates the discovery of new lead compounds sharing the this compound scaffold but with potentially improved properties. mdpi.com

Table 2: Example Pharmacophoric Features for Indole Derivatives

| Target | Key Pharmacophoric Features | Application | Reference |

|---|---|---|---|

| Beta-amyloid aggregation | Aromatic Rings, Hydrophobic Groups, H-bond Acceptors | Discriminating active from inactive compounds | mdpi.com |

| Icmt Inhibition | 2 H-bond Acceptors, 1 H-bond Donor, 2 Aromatic Rings | 3D-QSAR model generation and screening | researchgate.net |

This table provides examples of key chemical features identified in pharmacophore models for different indole derivatives and their applications.

The biological activity of a flexible molecule like this compound is not only determined by its static structure but also by its dynamic behavior and accessible conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of molecules and their complexes with biological targets. nih.govresearchgate.net

MD simulations track the movements of atoms in a system over time, providing detailed insights into protein-ligand interactions, binding pathways, and the conformational changes that occur upon binding. nih.govdovepress.com For indole derivatives, MD simulations have been used to study their binding stability within receptor pockets, revealing how the ligand and receptor adapt to each other. mdpi.com Analysis of MD trajectories can include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.comrsc.org For example, simulations can show that the binding of an indole derivative can stabilize specific loops or domains within a receptor. rsc.org

Conformational analysis, often coupled with MD, helps identify low-energy, populated conformers of a molecule in solution or in a bound state. researchgate.netresearchgate.net Understanding the preferred conformations is crucial, as the bioactive conformation (the shape the molecule adopts when bound to its target) may not be the lowest energy conformation in solution. researchgate.net These computational approaches are essential for refining docked poses, calculating binding free energies, and providing a dynamic picture of the molecular recognition process, which complements the more static views from QSAR and pharmacophore modeling. mdpi.comnih.gov

Structure Activity Relationship Sar and Biological Target Interactions Non Clinical Focus

Impact of C3-Alkyl Chain Length on Biological Modulation

The length of the alkyl chain at the C3 position of the indole (B1671886) ring is a critical determinant of the pharmacological properties of allosteric modulators of the CB1 receptor. nih.gov This structural feature has a profound impact on both the binding affinity of the modulator and its ability to influence the binding of other ligands. nih.gov

Research into indole-2-carboxamide derivatives, which feature a C3-alkyl substituent, has elucidated a clear structure-activity relationship concerning the alkyl chain length. nih.govCurrent time information in Merrimack County, US. Studies show that an n-hexyl group at the C3 position is optimal for enhancing the binding affinity of the allosteric modulator to the CB1 receptor. Current time information in Merrimack County, US.researchgate.net For instance, the compound 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) was identified as having a high affinity, with a KB value of 89.1 nM, one of the lowest recorded for any CB1 allosteric modulator. nih.govCurrent time information in Merrimack County, US.google.com

Conversely, a shorter n-propyl chain at the same position is considered preferable for maximizing the allosteric modulation of an orthosteric ligand's binding, a measure known as binding cooperativity (α). Current time information in Merrimack County, US.researchgate.net The compound 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d), for example, exhibited a strikingly high binding cooperativity factor (α) of 24.5. nih.govCurrent time information in Merrimack County, US. This demonstrates a clear divergence in the structural requirements for high affinity versus high cooperativity. While alkyl groups from n-propyl to n-pentyl generally enhance binding cooperativity, the n-hexyl chain specifically favors higher modulator affinity. google.com

| Compound | C3-Alkyl Group | Binding Affinity (KB, nM) | Binding Cooperativity (α) |

|---|---|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) | n-Propyl | 259.3 | 24.5 |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | n-Hexyl | 89.1 | Data not specified, but comparable to ORG27569 |

| ICAM-b (5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) | n-Pentyl | 470 | 18 |

| ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) | Ethyl | Data not specified in this context | ~7 |

Allosteric modulators function by binding to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site used by endogenous ligands. nih.govmdpi.com This binding event induces a conformational change in the receptor, which in turn alters the binding affinity or signaling efficacy of the orthosteric ligand. nih.govmdpi.com This mechanism allows for a more subtle "fine-tuning" of receptor activity compared to direct activation or inhibition. nih.govnih.gov

In the case of 3-alkyl-1H-indole derivatives at the CB1 receptor, these compounds exhibit complex allosteric effects. They can act as positive allosteric modulators (PAMs) by increasing the binding affinity of agonists like CP55,940. Current time information in Merrimack County, US.nih.gov Paradoxically, the same compounds often act as negative allosteric modulators (NAMs) of receptor function, antagonizing agonist-induced G-protein coupling. nih.govCurrent time information in Merrimack County, US.jbclinpharm.org This phenomenon, where a modulator has different effects on different signaling pathways, is known as "biased signaling". researchgate.net Furthermore, some of these modulators can induce signaling through β-arrestin pathways, independent of G-protein activation. nih.govCurrent time information in Merrimack County, US. The length of the C3-alkyl chain is instrumental in defining the nature and potency of this allosteric modulation. nih.gov

Influence on Receptor Binding Affinity and Cooperativity (e.g., Cannabinoid Receptors, CB1)

Role of Indole Core Substitutions in Biological Activity

Modifications to the bicyclic indole core itself are as crucial as the C3-substituent in determining biological activity. The electronic properties of substituents and their capacity for specific molecular interactions are key factors.

Structure-activity relationship studies of indole-2-carboxamide allosteric modulators have consistently shown that the presence of an electron-withdrawing group (EWG) at the C5 position of the indole ring is a critical requirement for activity at the CB1 receptor. nih.govCurrent time information in Merrimack County, US.researchgate.net The chloro group is often preferred and has been shown to be more effective than a fluoro group. Current time information in Merrimack County, US. When the chloro group was replaced with a methoxy (B1213986) group, which is electron-donating by resonance, a significant decrease in both binding affinity and cooperativity was observed. Current time information in Merrimack County, US. This highlights the necessity of an EWG at this position to maintain potent allosteric modulatory effects. google.com

Hydrogen bonding is a critical factor in the interaction between indole derivatives and their biological targets. nih.gov The indole scaffold contains a hydrogen bond donor at the indole nitrogen (N-H), while appended functionalities like amides or carbonyls provide additional hydrogen bond acceptor and donor sites. nih.govorientjchem.org

While it was initially hypothesized that a carbonyl group on C3-aroylindoles was essential for hydrogen bonding with the CB1 receptor, later studies suggested that aromatic stacking interactions might be the primary binding force for some cannabimimetic indoles. researchgate.netnih.gov However, for allosteric modulators based on the indole-2-carboxamide scaffold, specific hydrogen bonds and electrostatic interactions are considered important. Molecular docking studies of related indole sulfonamides at the CB1 receptor have identified a potential hydrogen bond between the indole nitrogen hydrogen and the amino acid residue Aspartate 176 (D176). osti.gov For the prototypical modulator ORG27569, a key electrostatic interaction occurs between the nitrogen in its piperidine (B6355638) ring and Lysine 192 (K3.28) of the CB1 receptor, an interaction crucial for its inverse agonist activity. The electron density on the carbonyl oxygen of indole-2-carboxamides, which influences its hydrogen-bonding capacity, has also been identified as a crucial descriptor for activity. These interactions help to position and stabilize the ligand within the allosteric binding site, facilitating its modulatory effects. orientjchem.org

Effects of Electron-Withdrawing Groups on Activity

Interactions with Specific Biological Targets

The primary and most extensively studied biological target for 3-hexyl-1H-indole derivatives, particularly within the indole-2-carboxamide class, is the Cannabinoid Receptor 1 (CB1). nih.gov These compounds bind to an allosteric site on the CB1 receptor, which is located within the transmembrane domain, distinct from the orthosteric site where endogenous cannabinoids bind.

The interaction of these modulators with the CB1 receptor is characterized by a unique pharmacological profile. As noted, they are "biased allosteric modulators". researchgate.net They enhance the binding of orthosteric agonists (a PAM effect) while simultaneously inhibiting agonist-induced G-protein signaling (a NAM effect). nih.govnih.govjbclinpharm.org For example, the hexyl-substituted derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide, is a potent positive modulator of agonist binding but antagonizes the functional activity mediated by G-protein coupling. nih.govCurrent time information in Merrimack County, US. At the same time, it can promote β-arrestin-mediated signaling pathways, such as the phosphorylation of the ERK1/2 kinase. nih.govCurrent time information in Merrimack County, US. This demonstrates a sophisticated mechanism of action where the ligand selectively modulates different downstream signaling cascades of the same receptor.

| Compound | C3-Alkyl Group | Biological Target | Interaction Type | Key Findings |

|---|---|---|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | n-Hexyl | CB1 Receptor | Biased Allosteric Modulator | High binding affinity (KB = 89.1 nM). nih.govCurrent time information in Merrimack County, US.google.com Positive cooperativity with agonist binding. Current time information in Merrimack County, US. Antagonizes agonist-induced G-protein coupling but induces β-arrestin signaling. nih.govCurrent time information in Merrimack County, US. |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) | n-Propyl | CB1 Receptor | Biased Allosteric Modulator | High binding cooperativity (α = 24.5). nih.govCurrent time information in Merrimack County, US. Lower binding affinity than hexyl derivative (KB = 259.3 nM). nih.govCurrent time information in Merrimack County, US. Antagonizes agonist-induced G-protein coupling. Current time information in Merrimack County, US. |

| ORG27569 | Ethyl | CB1 Receptor | Biased Allosteric Modulator | Prototypical CB1 allosteric modulator. nih.gov Increases agonist binding but inhibits agonist function. nih.govjbclinpharm.org |

Cyclooxygenase (COX) Enzymes as Inhibitors (e.g., COX-2)

Indole derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. The anti-inflammatory drug Indomethacin (B1671933), an indole derivative, is a non-selective COX inhibitor. Research into new indole-based compounds has often focused on achieving selectivity for COX-2 to reduce the gastrointestinal side effects associated with COX-1 inhibition.

Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the indole ring are crucial for both potency and selectivity. For instance, in a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives, certain compounds showed significant anti-inflammatory activity and selective COX-2 inhibition. nih.gov Docking studies of a potent compound from this series revealed that its carbonyl group formed a hydrogen bond with Tyr355 and Arg120 in the COX-2 active site, similar to the interaction of indomethacin. nih.gov

While direct studies on this compound are limited, the SAR of related structures provides insights. For example, modifications of the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin have been explored to create selective COX-2 inhibitors. nih.gov In other related scaffolds, the presence of specific substituents on phenyl rings attached to the core structure, such as a methoxy or fluorine group at the para-position, was found to enhance COX-2 selectivity and potency. nih.gov The lipophilic nature of a hexyl group at the C3 position could influence binding within the hydrophobic channel of the COX enzyme, but specific data on its contribution to COX inhibition is not extensively documented in the reviewed literature.

Interactive Table: COX Inhibition by Indole Derivatives

| Compound Series | Key SAR Findings | Target | Reference |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazides | Substituents on the phenylmethylidene moiety influence activity. Compound S3 showed potent and selective COX-2 inhibition. | COX-2 | nih.gov |

| Indomethacin Analogues | Modifications aim to increase COX-2 selectivity over COX-1. | COX-1/COX-2 | nih.gov |

| (E)-2′-Des-methyl-sulindac Sulfide Scaffolds | The rotation of a p-chlorobenzoyl group at the indole nitrogen is a key feature for modeling COX-1 inhibitor interactions. | COX-1 | acs.org |

DNA Gyrase Interactions

DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a validated target for antibacterial agents. oup.comoup.com Indole derivatives have emerged as a promising class of DNA gyrase inhibitors, particularly targeting the ATPase activity of the GyrB subunit. oup.comacs.org

Research has identified indole derivatives with significant activity against Mycobacterium tuberculosis DNA gyrase. acs.org For example, the indole derivatives G24 and G26 showed minimum inhibitory concentration (MIC) values of 12.5 μg/mL against M. tuberculosis, which was significantly more potent than the clinical DNA gyrase inhibitor novobiocin. acs.orgnih.gov SAR analysis of these and other indole derivatives suggests that hydroxyalkyl amine substituents are important for hydrogen bonding with Asp79 in the GyrB subunit, a critical interaction for inhibitory activity. acs.org

Further optimization studies on indole scaffolds revealed that modifying ester groups to phenylamides enhanced gyrase inhibition. oup.com The addition of electron-withdrawing groups at positions 4, 5, 6, and 7 of the indole ring also resulted in potent molecules targeting both primase and gyrase activities. oup.com Molecular docking studies of various indole derivatives have shown that they can bind effectively within the active site of DNA gyrase, with interactions including π-π stacking with DNA nucleotides and hydrogen bonding with key amino acid residues like Lys441 and Asp461. rsc.org While the specific role of a 3-hexyl group has not been detailed, its lipophilicity could contribute to favorable interactions within the enzyme's binding pocket.

Interactive Table: DNA Gyrase Inhibition by Indole Derivatives

| Compound/Series | Target Enzyme | Key Findings | Reference |

| Indole derivative 14 | M. tuberculosis DNA gyrase ATPase | IC₅₀ of 0.08 μM, 16-fold better than novobiocin. Hydrogen bonding with GyrB Asp79 is crucial. | acs.org |

| Indole derivatives G24, G26 | M. tuberculosis DNA gyrase | Showed MIC of 12.5 μg/mL against M. tuberculosis. | acs.orgnih.gov |

| Indole diamide (B1670390) derivatives | M. tuberculosis gyrase | Modification from dicarboxylate to diamide and addition of electron-withdrawing groups on the indole ring enhanced activity. | oup.comoup.com |

| Indole-3-carboxylic acid conjugates | DNA gyrase | Docking studies showed π-π stacking with adenine (B156593) and hydrogen bonds with Lys441 and Asp461. | rsc.org |

CDK-5 Enzyme Binding

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them attractive targets for anticancer drug development. researchgate.net Indole derivatives have been investigated as inhibitors of various kinases, including CDK-5. benthamdirect.com

SAR studies have indicated that the substitution pattern on the indole ring is critical for CDK-5 inhibition. Specifically, substitutions at the 2nd and 6th positions of the indole ring have been shown to lead to potent CDK-5 inhibitors. researchgate.netbenthamdirect.com For example, meridianins, which are marine alkaloids with an indole core, have demonstrated inhibitory activity against CDKs, with meridianin A and D inhibiting CDK5. mdpi.com Molecular docking studies of pyrazolinyl-indole derivatives have also identified compounds with high binding affinity toward CDK-5, forming hydrogen bonds with key residues like Gln131 and Asn132. mdpi.com The direct influence of a 3-hexyl substituent on CDK-5 binding has not been a primary focus in the available literature, which has concentrated more on modifications at other positions of the indole scaffold.

Hepatitis C NS5B Polymerase Inhibition Research

The Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is an essential enzyme for viral replication and a key target for antiviral drug development. nih.govbanglajol.info Indole-based compounds have been identified as potent inhibitors of NS5B polymerase, binding to allosteric sites on the enzyme. nih.govacs.org

Extensive SAR studies have been conducted on indole-based NS5B inhibitors. These studies have revealed that modifications at various positions of the indole core, including N-1, C-2, C-5, and C-6, significantly affect potency. acs.org For instance, compact and nonpolar moieties were found to be optimal at the C-5 position, while attachments at C-6 did not strongly influence potency. acs.org At the N-1 position, benzyl (B1604629) groups with fluoro or methyl substitutions at the 2' or 5' positions were favorable. acs.org The incorporation of acylsulfonamides at the C-2 position was explored to improve pharmacokinetic properties. acs.org One highly optimized compound, 56 , which incorporated favorable substitutions at these positions, exhibited an IC₅₀ of 0.008 μM in an NS5B enzyme assay. acs.org Research has primarily focused on these specific positions, and the role of a simple alkyl substituent at the C-3 position, such as a hexyl group, in NS5B inhibition is not well-defined in the cited studies.

Interactive Table: HCV NS5B Polymerase Inhibition by Indole Derivatives

| Compound Series | Target Site | Key SAR Findings | Reference |

| Indole-based C-3 pyridones | Allosteric site | N-1, C-2, C-5, and C-6 substitutions are critical for potency. Compound 56 showed IC₅₀ = 0.008 μM. | acs.org |

| Indole N-1 benzyl derivatives | Allosteric site (near Cys-366) | p-fluoro-sulfone or p-fluoro-nitro substitutions on the N-1 benzyl group led to irreversible inhibitors with high potency (EC₅₀ = 1 nM). | acs.org |

| Tricyclic indole derivatives | Palm site | Novel tricyclic indole derivatives were identified as inhibitors binding near the palm site of the polymerase. | nih.gov |

G-Protein Coupled Receptor (GPCR) Antagonism (e.g., GPR84)

GPR84 is a G protein-coupled receptor primarily expressed on immune cells that is activated by medium-chain fatty acids and is implicated in inflammatory responses. acs.orgnih.gov It has become a target for the development of antagonist ligands for inflammatory diseases. researchgate.net

Research has identified indole-containing molecules as modulators of GPR84. nih.govacs.org Notably, 3,3′-diindolylmethane (DIM) was identified as a non-lipid-like GPR84 agonist. acs.org SAR studies on DIM derivatives showed that substitutions on the indole rings were critical, with small lipophilic groups at the 5- and/or 7-positions leading to the highest activity. acs.org

In the search for antagonists, a high-throughput screening identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity, selective, and competitive antagonist of human GPR84. nih.govacs.orgacs.org Extensive SAR studies on this scaffold highlighted the importance of the indole moiety, which is predicted to bind in a deep, narrow pocket of the receptor. acs.orgresearchgate.net The N-H of the indole was found to be a crucial hydrogen bond donor for binding. researchgate.net While this compound itself has not been reported as a GPR84 antagonist, these findings underscore the significance of the C3-substituted indole motif for interaction with this receptor.

Interactive Table: GPR84 Modulation by Indole Derivatives

| Compound | Activity | Key SAR Findings | Reference |

| 3,3′-Diindolylmethane (DIM) | Agonist | Small lipophilic substituents at the 5- and/or 7-positions of the indole rings enhance potency. | acs.org |

| 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | Antagonist | The indole N-H is a critical H-bond donor. The indole ring binds in a deep, narrow pocket. | acs.orgresearchgate.net |

| Di(5,7-difluoro-1H-indole-3-yl)methane | Agonist | Symmetrically substituted indole derivative with high potency (EC₅₀ = 41.3 nM). | acs.org |

Serotonin (B10506) Receptor Modulation (e.g., 5-HT2C)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of GPCRs that are important targets for treating a variety of central nervous system disorders. The indole nucleus is a core component of serotonin itself, making indole derivatives a natural choice for the design of serotonin receptor modulators.

Topoisomerase and Tubulin Interaction Studies

Topoisomerases and tubulin are critical targets in cancer chemotherapy. Topoisomerases manage DNA topology, while tubulin polymerizes to form microtubules, which are essential for cell division. sci-hub.seresearchgate.net Indole derivatives have been developed as inhibitors of both target types. sci-hub.senih.gov

Topoisomerase Interaction: Indole derivatives can act as topoisomerase inhibitors, leading to cell cycle arrest and apoptosis. sci-hub.se For example, epipodophyllotoxin-1,2,3-triazole-carbamate hybrids, which contain an indole-like scaffold, have shown significant inhibition of topoisomerase II activity. sci-hub.se

Tubulin Interaction: A larger body of research exists for indole derivatives as tubulin polymerization inhibitors. nih.govnih.gov Many of these compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics. nih.govacs.org SAR studies have explored various substitutions on the indole ring. Arylthioindoles (ATIs) are a potent class of tubulin inhibitors, and studies have focused on substituents at the C2, C3-arylthio, and C5 positions. nih.gov In one series of 2-heterocyclyl-3-arylthio-1H-indoles, a pyrrole (B145914) moiety at C2 led to a compound with enhanced tubulin inhibition and improved metabolic stability. nih.gov Other studies on indole-1,2,4-triazole hybrids also identified potent tubulin polymerization inhibitors, with docking studies confirming their binding at the colchicine site. encyclopedia.pubmdpi.com The 3-hexyl group, as a simple alkyl chain, differs significantly from the arylthio or complex heterocyclic groups typically studied at the C3 position for potent tubulin inhibition. However, its hydrophobic nature could still play a role in occupying lipophilic pockets within the binding site.

Interactive Table: Topoisomerase and Tubulin Inhibition by Indole Derivatives

| Compound Series | Target | Key Findings/Binding Site | Reference |

| Epipodophyllotoxin-1,2,3-triazole-carbamate hybrids | Topoisomerase II | Hybrids exhibited significant inhibition of topoisomerase II catalytic activity. | sci-hub.se |

| 2-Heterocyclyl-3-arylthio-1H-indoles | Tubulin | Potent inhibitors of tubulin polymerization; bind to the colchicine site. A 2-pyrrole analogue showed enhanced activity. | nih.gov |

| Indole-1,2,4-triazole hybrids | Tubulin | Displayed excellent anti-proliferative activity by inhibiting tubulin assembly; bind to the colchicine site. | encyclopedia.pubmdpi.com |

| 6-Aryl-3-aroyl-indoles | Tubulin | Compound 5 showed potent tubulin polymerization inhibition (IC₅₀ = 0.57 μM) and bound to the colchicine site. | mdpi.com |

Anti-Proliferative and Cytotoxic Activity Mechanisms (In Vitro Studies)

The anti-proliferative effects of indole derivatives, including those related to this compound, are generally considered to result from the modulation of transcription factors that regulate the cell cycle, cell differentiation, and apoptosis, rather than direct interaction with DNA. mdpi.com

Indole compounds can initiate apoptosis through various mechanisms. One significant pathway involves the inhibition of the serine/threonine kinase Akt, which has been observed in human prostate cancer cell lines. mdpi.com The inhibition of Akt can suppress cell growth and lead to apoptosis. mdpi.commdpi.com

Furthermore, some indole derivatives have been shown to induce apoptosis by increasing the activity of caspases 3 and 7, leading to PARP cleavage and a reduction in mitochondrial membrane potential. mdpi.com The release of cytochrome c is also a key event in this process. mdpi.com Studies on colorectal cancer cell lines have demonstrated that certain brominated indole derivatives can induce apoptosis, as evidenced by increased caspase 3/7 activity. mdpi.com In some cases, apoptosis induction is linked to the inhibition of the ERK signaling pathway. mdpi.com

It's also noted that some indole compounds can trigger apoptosis through the intrinsic pathway involving caspase 3, which includes the activation of pro-apoptotic proteins like BAD, BAX, and cytochrome-c. frontiersin.org

Indole derivatives have been found to modulate the cell cycle, often leading to cell cycle arrest at different phases. For instance, Indole-3-carbinol (I3C) is known to induce a G1 cell cycle arrest in human breast cancer cells. nih.gov This is achieved, in part, by down-regulating the expression of cyclin-dependent kinase 6 (CDK6). mdpi.comnih.gov The combination of I3C with tamoxifen (B1202) has been shown to cause a more pronounced decrease in CDK2-specific enzymatic activity and ablate the expression of the phosphorylated retinoblastoma protein (Rb). nih.gov

Other indole derivatives can cause cell cycle arrest at the G2/M phase. mdpi.com This is associated with a reduction in the expression of phosphorylated Wee1 and the activation of the DNA damage response system. mdpi.com The inhibition of cyclins and cdc2 is also a mechanism by which some indole compounds modulate the cell cycle. mdpi.com

Interactive Data Table: Effect of Indole Derivatives on Cell Cycle and Apoptosis

| Compound Family | Cell Line | Effect | Key Molecular Targets |

|---|---|---|---|

| Indole-3-carbinol (I3C) | Human breast cancer (MCF-7) | G1 phase arrest | CDK2, CDK6, pRb |

| Indole-3-carbinol (I3C) | Human prostate cancer (PC-3) | Apoptosis induction | Akt |

| Brominated indoles | Colorectal cancer (HT29, Caco-2) | Apoptosis induction, G2/M arrest | Caspase 3/7, ERK |

| Indole chalcone (B49325) derivative | Human breast cancer (MDA-MB-231, MCF-7) | G2/M phase arrest, Apoptosis | Wee1, Caspase 3/7, Cytochrome c |

Apoptosis Induction Pathways

Antimicrobial Activity Mechanisms (In Vitro Studies)

Derivatives of this compound have shown varied activity against a range of bacterial strains. In studies of 3-substituted-1H-imidazol-5-yl-1H-indoles, some compounds exhibited weak to potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from ≤0.25 µg/mL to 16 µg/mL. nih.govmdpi.com However, these same compounds were generally inactive against Gram-negative bacteria such as Escherichia coli. nih.gov

Other indole derivatives have demonstrated broader activity. For instance, some synthesized indole compounds showed significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. scirp.org In some cases, the activity against both Gram-positive and Gram-negative bacteria was notable even at low concentrations (10 µg/mL). researchgate.net

Specifically against Mycobacterium tuberculosis, certain 3-phenyl-1H-indoles have been identified as inhibitors of bacterial growth, including against drug-resistant strains. nih.govnih.govmdpi.com Some 3-substituted-2-oxindole derivatives also exhibited anti-tuberculosis activity at a concentration of 25 μg/mL. researchgate.net The mechanism of some indole-based compounds against mycobacteria is thought to involve the inhibition of mycolic acid biosynthesis, potentially by targeting the MmpL3 protein. google.com

Interactive Data Table: Antibacterial Activity of Indole Derivatives

| Indole Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3-substituted-1H-imidazol-5-yl-1H-indoles | MRSA | ≤0.25 - 16 µg/mL | nih.govmdpi.com |

| 3-substituted-1H-imidazol-5-yl-1H-indoles | E. coli | Inactive | nih.gov |

| Various synthesized indoles | S. aureus, B. subtilis, E. coli | Active at 100 µg/mL | scirp.org |

| 3-Phenyl-1H-indoles | M. tuberculosis H37Rv | Active | nih.govnih.govmdpi.com |

Activity against Fungal Strains (e.g.,Fusarium oxysporum)

The antifungal activity of indole derivatives has also been investigated. Some brassinin (B1667508) analogs derived from L-tryptophan have shown promise as antifungal agents against Fusarium oxysporum. nih.gov Specifically, compounds with a dithiocarbamate (B8719985) group demonstrated increased inhibitory effects on this fungus. nih.gov Other studies have also reported the antifungal activity of various extracts and compounds against F. oxysporum. plantprotection.plmdpi.comuobaghdad.edu.iq While some 3-substituted-1H-imidazol-5-yl-1H-indoles were tested against Candida albicans, they did not show activity. nih.gov However, other indole derivatives have shown good activity against C. krusei. turkjps.orgresearchgate.net

The antimicrobial mechanism of action for many indole derivatives is still under investigation. However, several modes of action have been proposed. One primary mechanism is the disruption of the bacterial cell membrane. nih.gov Cationic amphiphilic indole compounds are attracted to the negatively charged mycobacterial cell membrane, leading to depolarization and disruption. nih.govacs.org The lipophilic nature of substituents, such as an n-hexyl chain, can enhance interaction with the membrane lipids. acs.org

Another proposed mechanism is the inhibition of essential enzymes. For some indole derivatives, it is suggested that they hinder DNA replication and prevent protein synthesis. researchgate.net While direct interaction with DNA is considered less likely for the anti-proliferative effects in cancer cells, some studies on antimicrobial action suggest that indole compounds have a high affinity for nucleic acids. researchgate.netacs.orgresearchgate.net The inhibition of bacterial cell wall synthesis is another potential mechanism. mdpi.com For azole-containing indole derivatives, it is believed that they inhibit ergosterol (B1671047) synthesis by targeting the cytochrome P-450-dependent enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the fungal cell membrane. researchgate.net

Anti-Inflammatory Mechanisms (In Vitro Studies)

Modulation of Inflammatory Pathways (e.g., NF-kB, E-selectin)

No in vitro studies detailing the specific effects of this compound on inflammatory pathways such as NF-κB or the expression of adhesion molecules like E-selectin were identified. While the broader class of indole-containing compounds has been investigated for anti-inflammatory properties, with some derivatives showing modulation of these pathways, data for this compound is not available. nih.govnih.govacs.org For instance, studies on other indole derivatives have explored their potential to inhibit the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. nih.gov Similarly, the regulation of E-selectin is a known mechanism for some anti-inflammatory agents to reduce leukocyte adhesion to the endothelium, but this has not been documented for this compound. nih.gov

Antiviral and Anti-Parasitic Mechanisms (In Vitro Studies)

Anti-HIV Activity Studies

There are no available in vitro studies on the anti-HIV activity of this compound. The scientific literature contains research on various other indole derivatives as potential anti-HIV agents, targeting viral enzymes like reverse transcriptase and integrase, but specific findings for this compound are absent. nih.govmdpi.comresearchgate.netresearchgate.net

Hepatitis C Virus (HCV) Replicon Inhibition

No published research was found that investigates the ability of this compound to inhibit HCV replicon systems. The HCV replicon system is a standard in vitro method to screen for inhibitors of viral replication. unimi.itnih.govnih.govgoogle.com While various chemical classes, including some complex indole derivatives, have been assessed using this system, there is no data specific to this compound.

Advanced Applications of 3 Hexyl 1h Indole and Its Derivatives in Materials Science

Development of Electron Donor Materials

The electron-rich nature of the indole (B1671886) nucleus makes 3-hexyl-1H-indole and its derivatives excellent candidates for electron donor materials, which are fundamental components in various organic electronic devices. In these applications, the indole moiety functions as the electron-donating (p-type) unit, which is crucial for processes like charge separation and transport.

Researchers have integrated hexyl-substituted indole derivatives into more complex molecular architectures to create efficient hole-transporting materials (HTMs). For instance, fluorinated indolo[3,2-b]indole (IDID) derivatives bearing n-hexyl chains have been designed as crystalline HTMs for perovskite solar cells. rsc.orgresearchgate.netrsc.org The planar, π-conjugated IDID backbone, combined with the flexible hexyl chains, facilitates a tightly packed molecular arrangement through strong π–π interactions. rsc.orgresearchgate.net This structural feature leads to enhanced hole mobility, a critical factor for efficient charge extraction from the perovskite layer to the electrode. rsc.orgresearchgate.net In one study, a device using a fluorinated IDID derivative (IDIDF) as the HTM demonstrated superior photovoltaic properties and an optimal power conversion efficiency of 19%. researchgate.net

The electron-donating strength of the indole core can be modulated by fusing it with other heterocycles. Thieno[3,2-b]indole, for example, is considered a better electron donor than carbazole (B46965) or indole alone. rsc.org Attaching an n-hexyl group to the indole nitrogen enhances solubility and influences the molecular packing, which are key for solution-processable devices. rsc.orgnih.gov

| Derivative Type | Core Structure | Role | Key Feature | Reported Hole Mobility (cm²/V·s) | Reference |

| IDIDF | Fluorinated indolo[3,2-b]indole | Hole-Transporting Material | Crystalline nature, strong π-π stacking | Higher than spiro-OMeTAD | rsc.orgresearchgate.net |

| SGT-462 | Triazatruxene with Thieno[3,2-b]indole bridge | Dopant-Free Hole-Transporting Material | Star-shaped D-π-A structure | 7.61 x 10⁻⁴ | mdpi.com |

| P3HT | Poly(3-hexylthiophene) | Hole-Transporting Material | Low cost, excellent optoelectronic properties | - | nih.gov |

Utilization in Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells)

Derivatives of this compound are prominent in the development of sensitizers for dye-sensitized solar cells (DSSCs). In a typical DSSC, a sensitizing dye absorbs light and injects electrons into a semiconductor's conduction band. The ideal dye has strong light absorption, appropriate energy levels for electron injection and regeneration, and good stability. The Donor-π-Acceptor (D-π-A) architecture is a common design for these dyes, where the this compound derivative often serves as the electron donor (D) component.

A notable example involves a series of organic dyes based on a 4-hexyl-4H-thieno[3,2-b]indole (HxTI) core. researchgate.netscilit.com This core acts as the electron donor in a D–HxTI–benzothiadiazole–phenyl–acceptor platform. By engineering the terminal donor group, researchers have been able to fine-tune the dye's properties. One such dye, SGT-149, when used alone in a DSSC with a cobalt-based electrolyte, achieved a high power conversion efficiency (PCE) of 11.7%. researchgate.netscilit.com Remarkably, when SGT-149 was used in a "cocktail" co-sensitization approach with a porphyrin dye, the PCE reached a state-of-the-art value of 14.2%. researchgate.netscilit.com

Another study utilized a 4-hexyl-4H-thieno[3,2-b]indole (TI) moiety as an extended auxiliary π-spacer in zinc-porphyrin dyes. nih.gov The inclusion of the TI unit enhanced light-harvesting properties by reducing the energy gap and improving electronic communication within the molecule. nih.gov The resulting DSSC based on the SGT-031 dye showed a PCE of 10.89%, which was superior to a reference dye without the extended spacer. nih.gov

The strategic placement of the hexyl group is crucial. In many of these successful dyes, the hexyl group is attached to the nitrogen of the indole ring to improve solubility without adding significant steric hindrance that could disrupt the vital π-π stacking or the dye's adsorption onto the TiO₂ surface. For instance, the LEG3 dye incorporates a 3-hexyl-2,2′-bithiophene as the π-conjugated linker between a triphenylamine (B166846) donor and a cyanoacrylic acid acceptor. diva-portal.org

| Dye Name | Core Structure | Device Type | Electrolyte | Power Conversion Efficiency (PCE) | Reference |

| SGT-149 | 4-hexyl-4H-thieno[3,2-b]indole | DSSC | Co(bpy)₃²⁺/³⁺ | 11.7% | researchgate.netscilit.com |

| SGT-149 + SGT-021 | 4-hexyl-4H-thieno[3,2-b]indole | DSSC (Co-sensitized) | Co(bpy)₃²⁺/³⁺ | 14.2% | researchgate.netscilit.com |

| SGT-031 | 4-hexyl-4H-thieno[3,2-b]indole | DSSC | Co(bpy)₃²⁺/³⁺ | 10.89% | nih.gov |

| WY2 | N-hexylphenothiazine | DSSC | - | 3.30% | researchgate.net |

| MKZ-40 | 4-ethyl-4H-thieno[3,2-b]indole | DSSC | I⁻/I₃⁻ | 7.8% | rsc.org |

Role as Tunable Push–Pull Chromophores

Push-pull chromophores are molecules that have an electron-donating (push) group and an electron-accepting (pull) group connected by a π-conjugated bridge. This architecture results in a strong intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is key to their use in applications like nonlinear optics and as sensitizers in solar cells. The indole nucleus, particularly when N-alkylated with a group like hexyl, is an effective electron donor for these systems. acs.orgnih.gov

The electronic and optical properties of these chromophores can be precisely tuned. By modifying the donor, acceptor, or the π-bridge, researchers can control the molecule's absorption spectrum, energy levels (HOMO/LUMO), and band gap. acs.orgarkat-usa.org For example, N-methyl indole has been introduced as a new donor group to activate alkynes in reactions that form push-pull systems. acs.orgnih.gov The resulting compounds exhibit maximum absorption wavelengths (λ_max) spanning a wide range, from 378 to 658 nm, depending on the specific structure. acs.org

Thieno[2,3-b]indole, a fused derivative of indole, has been used as the electron-donating block in small push-pull molecules. acs.org These molecules were synthesized by connecting an N-substituted thieno[2,3-b]indole directly to an electron-withdrawing group like 2,2-dicyanovinyl. acs.org These chromophores show good absorption in the visible spectrum and possess hole-transporting properties, making them promising for organic electronics. acs.org The incorporation of the thieno[2,3-b]indole fragment as the donor subunit into π-conjugated systems is an important strategy for developing new photo- and electro-active organic materials. arkat-usa.org

| Donor Group | Acceptor Group | π-Bridge | Key Feature | Application Area | Reference |

| N-Methyl Indole | TCNE / TCNQ | Alkyne | Tunable λ_max (378-658 nm) | Optoelectronics | acs.orgnih.gov |

| Thieno[2,3-b]indole | 2,2-dicyanovinyl | Direct Connection | Small molecule with >1% PCE | Organic Photovoltaics | acs.org |

| Thieno[2,3-b]indole | Methylene (B1212753) malononitrile (B47326) derivatives | Thiophene | Narrow band gaps (1.7-2.0 eV) | Light-Harvesting Materials | arkat-usa.orgresearchgate.net |

Biosynthetic Pathways and Natural Product Context of Hexyl Indoles

Occurrence of Indole (B1671886) Derivatives in Natural Products and Alkaloids

The indole nucleus is a privileged scaffold found in a remarkable diversity of natural products, particularly in a class of compounds known as alkaloids. bohrium.com These compounds are biosynthesized by a wide range of organisms, from bacteria and fungi to plants and marine invertebrates. hud.ac.ukmdpi.com

Indole alkaloids represent one of the largest and most structurally complex families of natural products. bohrium.com They are particularly abundant in the marine environment, where organisms like sponges, tunicates, and algae produce a plethora of unique indole-containing molecules. bohrium.comhud.ac.uknih.gov Many of these marine-derived indole alkaloids exhibit potent pharmacological activities. bohrium.commdpi.com The structural diversity of these compounds is often enhanced by the incorporation of halogen atoms, such as bromine, a feature common in marine metabolites. nih.govscienceopen.com

In the terrestrial realm, plants are a rich source of indole derivatives. The essential amino acid L-tryptophan, which contains an indole ring, serves as a precursor to a multitude of plant-derived compounds, including the crucial plant hormone indole-3-acetic acid (IAA). Furthermore, cruciferous vegetables like cabbage, broccoli, and cauliflower are known to contain various indole compounds, such as indole-3-acetonitrile (B3204565) and indole-3-acetamide. hmdb.canp-mrd.org

Fungi are also prolific producers of indole alkaloids, including complex indole-diterpenes. mdpi.com These compounds are generated through intricate biosynthetic pathways involving multiple enzymes. mdpi.com

The following table provides a glimpse into the diversity of naturally occurring indole derivatives and their sources:

| Compound Class | Example(s) | Natural Source(s) |

| Simple Indoles | Indole, Skatole (3-methylindole) | Bacteria (e.g., Escherichia coli), Animal Feces |

| Indole Alkaloids (Marine) | Dragmacidin, Meridianins, Aplysinopin | Marine Sponges, Tunicates |

| Indole Alkaloids (Fungal) | Paspaline, Indole-diterpenes | Fungi |

| Phytoalexins | Brassinin (B1667508), Camalexin (B168466), Cyclobrassinin | Cruciferous Plants (Brassicaceae family) |

| Plant Hormones | Indole-3-acetic acid (IAA) | Plants |

| Amino Acids | L-Tryptophan | Found in most organisms |

Biotransformation Processes Leading to Indole Structures (e.g., L-Tryptophan Biotransformation)

The biosynthesis of the vast majority of natural indole-containing compounds originates from the essential amino acid L-tryptophan. wikipedia.org Organisms have evolved sophisticated biotransformation pathways to modify and elaborate the indole core of tryptophan, leading to a wide array of functional molecules.

A primary and widespread pathway for indole production, particularly in bacteria, is the direct conversion of L-tryptophan to indole, pyruvate, and ammonia (B1221849). frontiersin.org This reaction is catalyzed by the enzyme tryptophanase. frontiersin.org Over 85 bacterial species are known to possess this capability, highlighting the significance of this transformation in microbial metabolism. frontiersin.org

In plants and other organisms, the biosynthesis of indole derivatives from tryptophan often proceeds through a series of intermediates. For instance, the main pathway for the synthesis of the plant hormone indole-3-acetic acid (IAA) involves the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA). jircas.go.jppnas.org This is followed by further enzymatic steps to yield IAA. jircas.go.jppnas.org

Gut microbiota play a crucial role in the biotransformation of dietary tryptophan. mdpi.comnih.gov Approximately 5% of dietary tryptophan is metabolized by gut bacteria into various indole derivatives, including indole itself, indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA). mdpi.com This microbial metabolism significantly contributes to the pool of indole compounds in the host. nih.gov

The following table outlines key biotransformation pathways involving L-tryptophan:

| Pathway | Key Intermediate(s) | Product(s) | Organism(s) |

| Tryptophanase Pathway | L-Tryptophan | Indole, Pyruvate, Ammonia | Bacteria (e.g., E. coli) |

| Indole-3-Pyruvic Acid (IPyA) Pathway | L-Tryptophan, Indole-3-Pyruvic Acid (IPyA) | Indole-3-acetic acid (IAA) | Plants, Bacteria |

| Indole-3-Acetamide (IAM) Pathway | L-Tryptophan, Indole-3-acetamide (IAM) | Indole-3-acetic acid (IAA) | Bacteria |

| Indole-3-Acetaldoxime (IAOx) Pathway | L-Tryptophan, Indole-3-acetaldoxime (IAOx) | Indole-3-acetic acid (IAA) | Brassicaceae Plants |

Enzymatic Pathways in Indole Biosynthesis (e.g., Brassinin Oxidase)

The biotransformation of L-tryptophan and the subsequent modification of the indole ring are orchestrated by a diverse array of enzymes. These biocatalysts exhibit remarkable specificity and efficiency in constructing the complex architectures of indole alkaloids and other derivatives.

A key enzyme in bacterial indole production is tryptophanase (TnaA) , which directly cleaves L-tryptophan to yield indole. frontiersin.org In the biosynthesis of tryptophan itself, the tryptophan synthase enzyme complex plays a central role, catalyzing the reaction between indole-3-glycerol phosphate (B84403) and serine to form L-tryptophan, with indole as a channeled intermediate. frontiersin.org

In plants, the biosynthesis of the hormone IAA via the IPyA pathway involves two key enzyme families: tryptophan aminotransferases (TAA/TAR) and YUCCA flavin-containing monooxygenases (YUCs) . jircas.go.jppnas.org The TAA/TAR enzymes catalyze the conversion of tryptophan to IPyA, which is then converted to IAA by the YUC enzymes. jircas.go.jppnas.org

Fungi have evolved specialized enzymes to interact with plant-derived indole compounds. A notable example is brassinin oxidase , an enzyme produced by the blackleg fungus Leptosphaeria maculans. nih.govnih.gov This enzyme detoxifies the cruciferous phytoalexin brassinin by oxidizing its dithiocarbamate (B8719985) group to an aldehyde, converting it to the less toxic indole-3-carboxaldehyde. nih.govresearchgate.netmdpi.com This detoxification is a crucial strategy for the fungus to overcome the plant's defense mechanisms. nih.gov The reaction catalyzed by brassinin oxidase is unusual and represents the first described enzymatic transformation of a dithiocarbamate to an aldehyde. nih.gov Interestingly, other crucifer phytoalexins like camalexin can act as competitive inhibitors of brassinin oxidase. researchgate.net

The biosynthesis of complex indole-diterpenes in fungi involves several classes of enzymes, including prenyltransferases (PTs) , flavin-dependent monooxygenases (FMOs) , and terpene cyclases (TCs) . mdpi.com Prenyltransferases are responsible for attaching isoprenoid units to the indole scaffold, a key step in building the structural complexity of these molecules. mdpi.com

The following table summarizes the functions of key enzymes in indole biosynthesis and metabolism:

| Enzyme | Function | Pathway/Process | Organism(s) |

| Tryptophanase (TnaA) | Converts L-tryptophan to indole, pyruvate, and ammonia. | Indole Biosynthesis | Bacteria |

| Tryptophan Synthase | Synthesizes L-tryptophan from indole-3-glycerol phosphate and serine. | Tryptophan Biosynthesis | Bacteria, Plants, Fungi |

| Tryptophan Aminotransferases (TAA/TAR) | Converts L-tryptophan to indole-3-pyruvic acid (IPyA). | IAA Biosynthesis (IPyA pathway) | Plants |

| YUCCA Flavin-containing Monooxygenases (YUCs) | Converts indole-3-pyruvic acid (IPyA) to indole-3-acetic acid (IAA). | IAA Biosynthesis (IPyA pathway) | Plants |

| Brassinin Oxidase | Detoxifies the phytoalexin brassinin to indole-3-carboxaldehyde. | Phytoalexin Detoxification | Fungi (Leptosphaeria maculans) |

| Prenyltransferases (PTs) | Catalyze the attachment of isoprenoid units to the indole core. | Indole-diterpene Biosynthesis | Fungi |

Conclusion and Future Research Directions

Summary of Key Research Advances

Research into 3-hexyl-1H-indole has primarily centered on its incorporation into more complex molecules, leading to significant findings in several areas:

Synthetic Cannabinoids: The 1-hexyl-1H-indol-3-yl framework is a core component of certain second-generation synthetic cannabinoids, such as JWH-019 ((1-Hexyl-1H-indol-3-yl)-1-naphthalenyl-methanone). mdpi.comunodc.orgazleg.gov Extensive research has been conducted on the metabolism of these compounds, identifying that they are primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2, through oxidation of the indole (B1671886) ring and the hexyl chain. mdpi.comresearchgate.netnih.govcaymanchem.com These metabolic studies are crucial for understanding the toxicology and pharmacological effects of such substances. mdpi.comresearchgate.net

Cannabinoid Receptor Modulation: In the field of medicinal chemistry, derivatives of this compound have been identified as potent allosteric modulators of the cannabinoid receptor 1 (CB1). acs.org Research has shown that the length of the linear alkyl group at the C3 position of the indole ring, such as a hexyl group, profoundly influences the allosteric modulation. acs.org Specifically, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide was identified as having one of the lowest binding affinity (KB) values for any CB1 allosteric modulator, highlighting its potency. acs.org

Antiviral Potential: The versatility of the this compound scaffold is further demonstrated by its use in the development of antiviral agents. For instance, 6-(difluoromethoxy)-2-(4-(1,1-dimethylethylsulfonamido)phenyl)-5-fluoro-1-hexyl-1H-indole-3-carboxamide has shown excellent activity against the Hepatitis C virus (HCV) genotype 1b replicon. ijpsr.info

Emerging Methodologies and Interdisciplinary Approaches

The synthesis and study of this compound and its derivatives are benefiting from broader advances in chemical synthesis and interdisciplinary research.

Emerging Synthetic Methodologies: Recent years have seen a significant push towards developing more efficient, selective, and sustainable methods for synthesizing 3-substituted indoles. rsc.org These methodologies, which are applicable to this compound, include:

Advanced Catalysis: The use of novel catalytic systems, such as B(C6F5)3 for C(3)-alkylation, offers new routes to highly substituted indoles under metal-free conditions. acs.org The development of various catalysts, from Brønsted and Lewis acids to ionic liquids and nanocomposite biocatalysts, allows for greater control over reaction outcomes and aligns with green chemistry principles. rsc.org

Multicomponent Reactions (MCRs): One-pot, three-component reactions are increasingly used to efficiently construct complex 3-substituted indole derivatives, reducing waste and simplifying operational procedures. chapman.eduresearchgate.netrsc.org

Flow Chemistry: While not yet widely reported for this compound specifically, flow chemistry presents a promising methodology for its synthesis, offering improved efficiency and scalability as demonstrated for related 3-alkylindoles.

Interdisciplinary Approaches: The study of this compound is increasingly situated at the intersection of multiple scientific fields:

Chemistry and Toxicology: The investigation into the metabolism of JWH-019 is a prime example of an interdisciplinary approach, combining synthetic chemistry with in vitro and in vivo toxicological studies using human liver microsomes and animal models to elucidate metabolic pathways and their contribution to the compound's pharmacological action. mdpi.comresearchgate.netnih.govoup.com

Medicinal Chemistry and Computational Science: The design and evaluation of indole derivatives as receptor modulators often involve a combination of chemical synthesis, biological assays, and computational modeling to understand structure-activity relationships (SAR) and predict binding affinities. acs.org

Unexplored Avenues and Potential for Further Investigation

Despite the progress made, several areas concerning this compound remain ripe for exploration.

Potential Research Directions:

| Research Area | Description |

|---|---|

| Materials Science | The use of indole derivatives in materials science is still quite limited. acs.orgnih.gov The electronic properties of the indole nucleus suggest that this compound and its derivatives could be investigated as donor components in push-pull chromophores for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgnih.gov |

| Broadened Pharmacological Screening | While research has focused on cannabinoid and antiviral targets, the broader indole scaffold is known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ekb.egmdpi.comajgreenchem.com Systematic screening of this compound and a library of its simple derivatives against a wider range of biological targets could uncover new therapeutic leads. |

| "Green" Synthesis Optimization | There is an opportunity to develop and optimize environmentally benign, catalyst-free, or multicomponent reaction-based syntheses specifically for this compound to improve sustainability and cost-effectiveness. rsc.orgresearchgate.net |

| Fundamental Properties | Further investigation into the fundamental physicochemical and electronic properties of the parent this compound molecule itself is warranted to provide a baseline for the development of new applications. |

| Expanded Metabolic Profiling | As new, complex derivatives containing the this compound moiety are developed for therapeutic purposes, comprehensive in vitro and in vivo metabolic profiling will be essential to ensure their safety and efficacy. mdpi.com |

Q & A

Q. What are the common synthetic routes for 3-hexyl-1H-indole, and how do reaction conditions influence yield?